

Application Note: Quantitative Analysis of Urinary Isobutyrylglycine by UPLC-MS/MS

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Compound of Interest						
Compound Name:	Isobutyrylglycine					
Cat. No.:	B134881	Get Quote				

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Abstract

This application note describes a robust and sensitive method for the quantitative analysis of **isobutyrylglycine** (IBG) in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). **Isobutyrylglycine** is a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1][2] The method presented herein is designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this metabolite for clinical research and biomarker discovery.

Introduction

Isobutyrylglycine is an N-acylglycine that is normally a minor metabolite of the branched-chain amino acid valine.[1][2] In individuals with IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA.[3] This excess isobutyryl-CoA is then conjugated with glycine to form **isobutyrylglycine**, which is subsequently excreted in the urine in elevated amounts.[1][2] Therefore, the quantitative analysis of urinary IBG is a critical tool for identifying individuals with this metabolic disorder.[4] This UPLC-MS/MS method offers high sensitivity and specificity for the detection and quantification of IBG in a complex urine matrix.



Experimental

Materials and Reagents

- Isobutyrylglycine standard
- Stable isotope-labeled internal standard (e.g., D7-isobutyrylglycine)
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade
- · Methanol, LC-MS grade
- · Water, LC-MS grade
- Human urine (drug-free, for calibration standards and quality controls)

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure high throughput.

- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of the internal standard working solution (prepared in 50% acetonitrile/50% water).
- Vortex the mixture for 10 seconds.
- Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method



The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

Table 1: UPLC Parameters

Parameter	Value
Column	ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Gradient Elution	Time (min)
0.0	
1.0	
5.0	
6.0	_
6.1	_
8.0	_

Table 2: MS/MS Parameters



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.0 kV	
Cone Voltage	20 V	
Source Temperature	150 °C	
Desolvation Temp.	400 °C	
Analyte	Precursor Ion (m/z)	
Isobutyrylglycine	146.1	
D7-Isobutyrylglycine (IS)	153.1	

Results and Discussion

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

The calibration curve for **isobutyrylglycine** was linear over the concentration range of 5 to 2500 ng/mL in urine. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high).

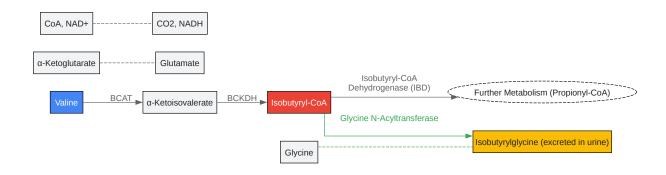
Table 3: Accuracy and Precision Data



QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Accuracy (%Recovery)
Low	15	4.8	6.2	103.5
Mid	150	3.5	5.1	98.7
High	1500	2.9	4.5	101.2

Both intra- and inter-day precision were within 15% CV, and accuracy was within ±15% of the nominal values, demonstrating the reliability of the method.[5][6]

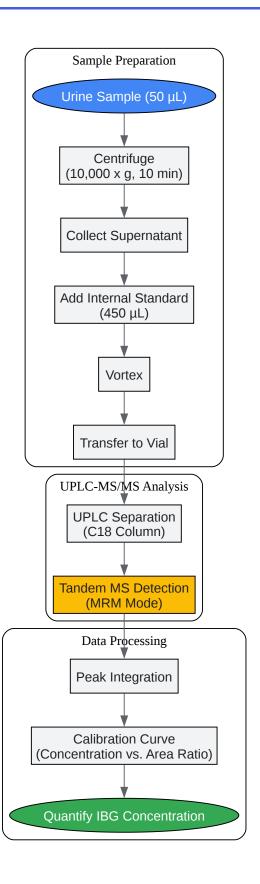
Visualizations



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Caption: Simplified metabolic pathway of valine catabolism leading to **isobutyrylglycine** formation.





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Caption: Experimental workflow for the UPLC-MS/MS analysis of urinary **isobutyrylglycine**.



Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of **isobutyrylglycine** in human urine. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This application note provides a comprehensive protocol that can be readily implemented by laboratories involved in metabolomics, biomarker discovery, and clinical research related to inborn errors of metabolism.

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